Sub[-Tyr-Arg-Leu-Arg-Tyr-NH2]2
Description
Overview of Neuropeptide Families and Their Physiological Significance
Neuropeptides are a diverse class of signaling molecules involved in a vast array of physiological processes. oup.combiosynth.comuni-regensburg.de They act as neurotransmitters, neuromodulators, or hormones, influencing everything from mood and behavior to metabolism and pain perception. oup.combiosynth.comthieme-connect.de Unlike classical neurotransmitters, which are synthesized at the synapse, neuropeptides are synthesized in the cell body and transported to nerve terminals. biosynth.comuni-regensburg.de They typically bind to G protein-coupled receptors (GPCRs) and can have more prolonged and widespread effects than traditional neurotransmitters. biosynth.comuni-regensburg.de
The Neuropeptide Y (NPY) family of peptides is a critical regulatory system in both the central and peripheral nervous systems. vulcanchem.comedelris.com This family includes NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP), which are structurally related 36-amino-acid peptides. edelris.comresearchgate.net These endogenous ligands exert their effects by binding to a family of G protein-coupled receptors known as NPY receptors. vulcanchem.comoup.com In humans, there are four functionally expressed NPY receptor subtypes: Y1, Y2, Y4, and Y5. oup.comontosight.airesearchgate.net
The physiological actions mediated by the NPY system are diverse and receptor-dependent. For instance, Y1 and Y5 receptors are primarily associated with the stimulation of food intake, while Y2 and Y4 receptors appear to play a role in appetite suppression. vulcanchem.com The NPY system is also implicated in the regulation of anxiety, circadian rhythms, and cardiovascular function. uni-regensburg.denih.gov
The endogenous ligands of the NPY system exhibit varying affinities for the different receptor subtypes. NPY and PYY are potent agonists at Y1, Y2, and Y5 receptors, whereas PP is the preferential endogenous ligand for the Y4 receptor. uni-regensburg.deresearchgate.net A processed form of PYY, PYY(3-36), is a selective agonist for the Y2 receptor. acs.org
Table 1: Endogenous Ligands and Receptor Specificity in the NPY System
| Endogenous Ligand | Primary Receptor Target(s) | Key Physiological Roles |
| Neuropeptide Y (NPY) | Y1, Y2, Y5 | Stimulation of food intake, anxiolysis, cardiovascular regulation |
| Peptide YY (PYY) | Y1, Y2, Y5 | Appetite suppression (as PYY(3-36)), gastrointestinal motility |
| Pancreatic Polypeptide (PP) | Y4 | Appetite suppression, regulation of gastric emptying |
Relevance of Peptide-Based Ligands in Receptor Modulation
Peptide-based ligands are invaluable tools in the study of receptor function and have significant therapeutic potential. thieme-connect.de Their close structural resemblance to endogenous peptides can confer high potency and selectivity for their target receptors. worktribe.com The development of synthetic peptide analogs allows for systematic modifications to enhance properties such as stability, bioavailability, and receptor subtype selectivity. core.ac.ukacs.org These modifications can involve amino acid substitutions, cyclization, or the incorporation of non-natural amino acids to create more drug-like molecules, often referred to as peptidomimetics. acs.orgnih.gov
Dimeric Peptides in Chemical Biology Research
A key strategy in the design of synthetic receptor ligands is dimerization, which involves linking two monomeric peptide units together. This approach has proven effective in enhancing the pharmacological properties of ligands targeting various receptor systems, including GPCRs.
Principles of Dimerization for Enhanced Receptor Interactions
The rationale behind peptide dimerization is multifaceted. By creating a bivalent ligand, it is possible to increase the local concentration of the pharmacophore at the target receptor site, leading to enhanced binding affinity and potency. Dimerization can also improve receptor subtype selectivity by allowing the ligand to simultaneously interact with two receptor binding sites, which may be present on a single receptor or on two separate receptors forming a dimer. The nature of the linker connecting the two peptide monomers is a critical design element, as its length and flexibility can significantly influence the pharmacological profile of the resulting dimeric ligand.
Historical Context of Synthetic Peptide Analogs
The field of synthetic peptide chemistry has a rich history, dating back to the early 20th century with the synthesis of the dipeptide glycyl-glycine. core.ac.uk A major breakthrough was the synthesis of oxytocin (B344502) in the 1950s, which demonstrated that biologically active peptides could be created in the laboratory. Since then, medicinal chemists have developed a vast library of synthetic peptide analogs for a wide range of therapeutic targets. Early efforts focused on creating more stable and potent versions of natural peptides. acs.org More recently, the focus has shifted towards developing highly selective ligands and peptidomimetics that can overcome the limitations of natural peptides, such as poor oral bioavailability and rapid degradation. acs.org
Introduction of the Dimeric Peptide Sub[-Tyr-Arg-Leu-Arg-Tyr-NH2]2 within the Context of Receptor Ligand Design
Within the landscape of NPY receptor ligand design, the dimeric peptide this compound has emerged as a significant research tool. This compound is a homodimer of the C-terminal pentapeptide fragment of NPY, Tyr-Arg-Leu-Arg-Tyr-NH2, where the two peptide chains are linked by a 2,7-diaminosuberic acid (Sub) moiety.
Research has demonstrated that this dimeric structure confers remarkable potency and selectivity for the NPY Y4 receptor. acs.org Specifically, this compound has been identified as a superior Y4-selective agonist with picomolar affinity. Studies have shown that this compound potently inhibits food intake in wild-type mice, an effect that is absent in mice lacking the Y4 receptor, confirming its specific mechanism of action. oup.com The development of this compound exemplifies the power of dimerization as a strategy to create highly selective and potent modulators of neuropeptide receptors, providing a valuable chemical probe for exploring the physiological roles of the Y4 receptor.
Further investigations into the stereochemistry of the diaminosuberic acid linker have revealed that the (2R,7R) configuration results in markedly higher affinity and agonist efficacy compared to the (S,S)-counterpart. nih.gov This highlights the precise structural requirements for optimal interaction with the Y4 receptor.
Table 2: Key Research Findings for this compound
| Finding | Significance | Reference |
| Potent and selective Y4 receptor agonist | Demonstrates the effectiveness of dimerization for achieving receptor subtype selectivity. | |
| Picomolar affinity for the Y4 receptor | Indicates a very strong and specific interaction with the target receptor. | |
| Anorectic effect in wild-type mice | Suggests a potential therapeutic application in the regulation of food intake. | oup.com |
| No effect in Y4 knockout mice | Confirms that the observed physiological effects are mediated specifically through the Y4 receptor. | |
| (2R,7R)-diaminosuberoyl linker provides higher affinity | Highlights the importance of stereochemistry in ligand-receptor interactions. | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C80H122N24O18 |
|---|---|
Molecular Weight |
1708.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,7S)-2,7-diamino-8-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-8-oxooctanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C80H122N24O18/c1-43(2)37-59(71(115)95-57(15-9-35-93-79(87)88)69(113)103-63(75(119)120)41-47-21-29-51(107)30-22-47)101-67(111)55(13-7-33-91-77(83)84)97-73(117)61(39-45-17-25-49(105)26-18-45)99-65(109)53(81)11-5-6-12-54(82)66(110)100-62(40-46-19-27-50(106)28-20-46)74(118)98-56(14-8-34-92-78(85)86)68(112)102-60(38-44(3)4)72(116)96-58(16-10-36-94-80(89)90)70(114)104-64(76(121)122)42-48-23-31-52(108)32-24-48/h17-32,43-44,53-64,105-108H,5-16,33-42,81-82H2,1-4H3,(H,95,115)(H,96,116)(H,97,117)(H,98,118)(H,99,109)(H,100,110)(H,101,111)(H,102,112)(H,103,113)(H,104,114)(H,119,120)(H,121,122)(H4,83,84,91)(H4,85,86,92)(H4,87,88,93)(H4,89,90,94)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 |
InChI Key |
FPKKOJOGVASCPV-ODXRWUIZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCC[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)N)N |
Origin of Product |
United States |
Design Rationale and Structural Considerations for Sub Tyr Arg Leu Arg Tyr Nh2 2
Rational Design of Peptide Sequence and Dimerization
The design of a peptide therapeutic involves careful consideration of the amino acid sequence to achieve the desired biological effect. Dimerization is a common strategy to improve the potency and in vivo half-life of peptides. nih.gov
Selection and Arrangement of Amino Acid Residues (Tyr, Arg, Leu)
Tyrosine (Tyr): The presence of tyrosine at both the N- and C-termini is significant. The aromatic side chain of tyrosine can participate in π-π stacking interactions, which are crucial for the binding of peptides to receptor pockets. researchgate.net Furthermore, the hydroxyl group of tyrosine can form hydrogen bonds, further stabilizing the peptide-receptor complex. Tyrosine residues are also key in cellular signaling pathways, as they can be phosphorylated by kinases.
Arginine (Arg): The two arginine residues provide strong basic properties to the peptide. The guanidinium (B1211019) group of arginine is positively charged at physiological pH, enabling it to form strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) on a target receptor. mdpi.com This type of interaction is often a key driver of binding affinity. The Arg-X-Arg motif can also be important for stabilizing interactions with proteases or anionic surfaces.
The symmetrical arrangement of these residues in the Tyr-Arg-Leu-Arg-Tyr sequence likely creates a balanced structure with specific recognition properties.
Strategic Incorporation of D-Amino Acids or Non-Natural Analogs (if applicable in general design)
While the provided structure implies the use of standard L-amino acids, the strategic incorporation of D-amino acids or non-natural analogs is a common practice in peptide design. This strategy is primarily employed to increase the peptide's resistance to proteolytic degradation by enzymes, which typically recognize and cleave peptide bonds between L-amino acids. This enhanced stability can lead to a longer plasma half-life and improved therapeutic potential. The use of D-amino acids can also constrain the peptide's conformation, potentially locking it into a bioactive shape that has a higher affinity for its target receptor.
Dimerization Strategy and Linker Chemistry
Nature of the "Sub" Moiety as a Dimerization Linker (e.g., Succinyl Bridging)
The "Sub" notation in the chemical name strongly suggests the use of a succinyl group as the dimerization linker. A succinyl linker is derived from succinic acid and would form amide bonds with the N-terminal tyrosine residues of the two peptide chains. This would result in a symmetrical, head-to-head dimer. Succinyl linkers are often used in the creation of peptide-drug conjugates and dimeric peptides due to their chemical stability and appropriate length. nih.gov
Impact of Linker Design on Conformational Flexibility and Receptor Access
The choice of linker is critical as it dictates the spatial relationship between the two peptide monomers. The length and flexibility of the linker determine the distance and orientation at which the two peptide chains can interact with their target. A succinyl linker provides a relatively short and flexible bridge. This flexibility can be advantageous, allowing the two peptide arms to adopt an optimal conformation for binding to two adjacent binding sites on a receptor or two separate receptor molecules in a complex. nih.gov However, excessive flexibility can also be detrimental, leading to a loss of conformational entropy upon binding, which can decrease affinity. The design of the linker is therefore a balance between providing enough flexibility for receptor access while minimizing the entropic penalty of binding. The linker itself is often not visible in crystal structures due to its inherent flexibility. nih.gov
Theoretical Approaches to Conformational Analysis of the Dimeric Peptide
Understanding the three-dimensional structure of Sub[-Tyr-Arg-Leu-Arg-Tyr-NH2]2 is crucial for elucidating its mechanism of action. Theoretical and computational methods are invaluable tools for this purpose, especially when experimental structures are unavailable.
Conformational analysis can also involve simpler energy minimization calculations and clustering algorithms to identify low-energy, stable conformations of the peptide. researchgate.net These theoretical approaches can guide further experimental studies and the rational design of next-generation analogs with improved properties.
Synthetic Methodologies and Pre Characterization of Sub Tyr Arg Leu Arg Tyr Nh2 2
Solid-Phase Peptide Synthesis (SPPS) Protocols
The monomeric peptide, Tyr-Arg-Leu-Arg-Tyr-NH2, is constructed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.
For the synthesis of a peptide with a C-terminal amide, such as Tyr-Arg-Leu-Arg-Tyr-NH2, a suitable resin is the Rink Amide resin. rsc.org This resin contains a linker that, upon cleavage, yields a C-terminal amide group. The synthesis proceeds by coupling Fmoc-protected amino acids sequentially from the C-terminus to the N-terminus.
The coupling of each amino acid is a critical step, and various activating agents are employed to facilitate the formation of the amide bond. Common coupling strategies utilize a combination of a coupling reagent and an additive to enhance efficiency and minimize side reactions, particularly racemization. nih.gov For instance, reagents like HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a combination of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are frequently used. nih.govrsc.org The incorporation of challenging amino acids, such as Arginine, may require optimized conditions like double coupling or extended reaction times to ensure complete incorporation. biotage.com
To prevent unwanted side reactions during peptide chain elongation, the reactive side chains of the amino acids must be protected by temporary protecting groups. These groups must be stable during the coupling and deprotection of the N-terminal Fmoc group but must be readily removable at the final stage of synthesis.
For the synthesis of Tyr-Arg-Leu-Arg-Tyr-NH2, the key side chains requiring protection are those of Tyrosine and Arginine.
Tyrosine (Tyr): The hydroxyl group of the Tyrosine side chain is typically protected with an acid-labile group. The tert-butyl (tBu) ether is a common choice in Fmoc-SPPS. peptide.commassey.ac.nz It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. peptide.comiris-biotech.de
Arginine (Arg): The guanidinium (B1211019) group of the Arginine side chain is strongly basic and requires a robust protecting group. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is widely used in Fmoc chemistry. rsc.org Like the tBu group, Pbf is stable to piperidine (B6355638) but is removed during the final TFA-mediated cleavage. researchgate.net Other groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) have also been used. massey.ac.nz
The N-terminal α-amino group of each incoming amino acid is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. This group is removed at the beginning of each coupling cycle by treatment with a solution of piperidine in a solvent like dimethylformamide (DMF). iris-biotech.dersc.org
Solution-Phase Dimerization and Post-Synthesis Modifications
Following the successful synthesis of the monomeric peptide on the solid support, the next phase involves linking two of these peptide chains together.
The "Sub" in the compound name refers to a suberoyl group, derived from suberic acid (octanedioic acid), which acts as the linker between the two peptide chains. The dimerization is typically achieved in the solution phase after the monomeric peptide has been cleaved from the resin and its N-terminal Fmoc group has been removed.
A common method for this type of cross-linking involves activating the dicarboxylic acid linker. For instance, octanedioic acid can be converted to octanedioic acid disuccinimidyl ester. nih.gov This activated ester readily reacts with the free N-terminal amines of two equivalents of the deprotected Tyr-Arg-Leu-Arg-Tyr-NH2 peptide in a solvent like DMF, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), to form the final dimeric product. nih.gov This method creates stable amide bonds linking the two peptide monomers via the eight-carbon suberoyl bridge.
Before dimerization, the monomeric peptide must be cleaved from the solid-phase resin, and all side-chain protecting groups must be removed. This is typically accomplished in a single step by treating the resin-bound peptide with a strong acid cocktail. A common mixture consists of 95% trifluoroacetic acid (TFA), with the remaining 5% being a mixture of scavengers such as water and triisopropylsilane (B1312306) (TIPS). rsc.org These scavengers are crucial for trapping the reactive carbocations generated from the cleavage of protecting groups (like tBu and Pbf), thus preventing the modification of sensitive residues like Tyrosine. researchgate.net After cleavage, the crude peptide is often precipitated and washed with cold diethyl ether. rsc.org
Purification of the final dimeric peptide is essential to remove any unreacted monomers, truncated sequences, or by-products from the synthesis and dimerization steps. The standard and most effective method for purifying peptides of this nature is reversed-phase high-performance liquid chromatography (RP-HPLC). rsc.orgfrontiersin.org The crude product is dissolved in a suitable solvent and loaded onto a C18 column. Elution is performed using a gradient of an organic solvent (typically acetonitrile) in water, with both phases containing a small amount of TFA (e.g., 0.1%) to improve peak shape and maintain peptide solubility. acs.org Fractions are collected and analyzed, and those containing the pure dimer are pooled and lyophilized to yield the final product as a white, fluffy powder.
Analytical Techniques for Confirming Peptide Identity and Purity (Excluding Basic Identification Data)
A suite of advanced analytical techniques is employed to confirm the structural integrity and purity of the synthesized Sub[-Tyr-Arg-Leu-Arg-Tyr-NH2]2.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is the primary tool for confirming the molecular weight of the dimeric peptide. nih.govrsc.org The observed mass must match the calculated theoretical mass of the dimer. Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the peptide fragments, confirming the correct amino acid sequence in each monomeric unit and providing evidence for the linker's presence and location. mdpi.com
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product. resolvemass.ca A sharp, single peak on the chromatogram indicates a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions. mdpi.com
Amino Acid Analysis (AAA): This technique provides a quantitative measure of the amino acid composition of the peptide. jpt.com The peptide is hydrolyzed into its constituent amino acids, which are then quantified. The resulting amino acid ratios must correspond to the theoretical composition of the dimer (e.g., 4 Tyr, 4 Arg, 2 Leu). This analysis confirms that the correct amino acids are present in the correct proportions.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable tool for examining the secondary structure of peptides. acs.orgresolvemass.ca The resulting spectrum can indicate the presence of structural elements like α-helices, β-sheets, or random coils, offering insight into the conformational properties of the dimeric peptide.
Receptor Binding and Pharmacological Characterization of Sub Tyr Arg Leu Arg Tyr Nh2 2
Neuropeptide Y (NPY) Receptor Subtype Interactions
The interactions of Sub[-Tyr-Arg-Leu-Arg-Tyr-NH2]2 and its analogs with NPY receptor subtypes, particularly NPY1, NPY2, and NPY4, are crucial for defining its pharmacological character.
Interactive Data Table: Binding Affinity of Related Peptides at NPY Receptors
| Compound | Receptor Subtype | Binding Affinity (pKi) |
|---|---|---|
| Acetyl-Arg-Tyr-Arg-Leu-Arg-Tyr-NH2 | NPY Y4 | 8.43 |
| Arg-Leu-Arg-Tyr-NH2 | NPY Y4 | 8.47 |
| This compound | NPY1 | Data not available |
| This compound | NPY2 | Data not available |
The quantitative assessment of receptor occupancy for this compound is intrinsically linked to its binding affinity. For the Y4 receptor, the high affinity of its analogs suggests that significant receptor occupancy can be achieved at nanomolar concentrations. However, without specific binding studies for the dimeric compound at NPY1 and NPY2 receptors, a quantitative assessment of its occupancy at these subtypes cannot be conclusively determined.
Functional Activity Assessment in Cellular Assays
The functional consequences of receptor binding are a critical aspect of pharmacological characterization, determining whether a ligand acts as an agonist, antagonist, or has a mixed profile.
Research has shown that the hexapeptide acetyl-Arg-Tyr-Arg-Leu-Arg-Tyr-NH2 behaves as a partial agonist at the NPY Y4 receptor. researchgate.net Furthermore, studies on a cross-linked dimeric pentapeptide, (2R,7R)-diaminooctanedioyl-bis(Tyr-Arg-Leu-Arg-Tyr-amide), which shares structural similarities with the presumed structure of this compound, also indicate partial agonism at the Y4 receptor. Interestingly, strategic amino acid substitutions within these peptide frameworks have been shown to convert this agonist activity into antagonism. For instance, replacing the Leucine residue with Tryptophan in the hexapeptide sequence can result in a shift from agonism to antagonism at the Y4 receptor. researchgate.net
Interactive Data Table: Functional Activity of Related Peptides
| Compound | Receptor Subtype | Functional Activity |
|---|---|---|
| Acetyl-Arg-Tyr-Arg-Leu-Arg-Tyr-NH2 | NPY Y4 | Partial Agonist |
| (2R,7R)-diaminooctanedioyl-bis(Tyr-Arg-Leu-Arg-Tyr-amide) | NPY Y4 | Partial Agonist |
| Acetyl-Arg-Tyr-Arg-Trp -Arg-Tyr-NH2 | NPY Y4 | Antagonist |
| This compound | NPY1 | Data not available |
NPY receptors, including the Y4 subtype, are G-protein coupled receptors that primarily signal through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. guidetopharmacology.org As a partial agonist at the Y4 receptor, acetyl-Arg-Tyr-Arg-Leu-Arg-Tyr-NH2 would be expected to induce a submaximal inhibition of cAMP production compared to the endogenous full agonist, pancreatic polypeptide (PP). The extent of cAMP inhibition by this compound would depend on its intrinsic efficacy at the respective NPY receptor subtypes, which requires further experimental validation.
Comparative Pharmacology with Endogenous NPY Ligands and Known Synthetic Analogs
The endogenous ligands for the NPY receptor family are Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP). These peptides exhibit varying affinities for the different receptor subtypes. The NPY Y4 receptor is unique in that it preferentially binds PP over NPY and PYY. researchgate.net
The synthetic peptide this compound and its analogs represent a class of molecules that are structurally distinct from the full-length endogenous ligands. While NPY, PYY, and PP are 36-amino-acid peptides, this compound is based on a much shorter pentapeptide sequence. The high affinity and partial agonism of its analogs at the Y4 receptor suggest that this short sequence encapsulates key residues for receptor interaction. In comparison to other synthetic analogs, the ability to switch from agonism to antagonism with a single amino acid substitution highlights the delicate structure-activity relationship within this peptide series. researchgate.net This provides a valuable tool for probing the molecular determinants of NPY receptor activation. The selectivity profile, particularly the high affinity for the Y4 receptor, distinguishes these compounds from many other NPY analogs that may exhibit broader activity across multiple receptor subtypes.
Ligand Selectivity and Specificity Across Related G Protein-Coupled Receptors (GPCRs)
The specific chemical compound, this compound, is a dimeric analog of a C-terminal fragment of Substance P. Substance P is an undecapeptide neurotransmitter that belongs to the tachykinin family of neuropeptides. It preferentially binds to the neurokinin-1 (NK1) receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The C-terminal region of Substance P is crucial for its biological activity and receptor binding.
A comprehensive search of publicly available scientific literature and pharmacological databases did not yield specific binding affinity data (such as Ki or IC50 values) for the compound this compound across a panel of G protein-coupled receptors. While extensive research has been conducted on monomeric analogs of Substance P and other bivalent ligands targeting various GPCRs, specific pharmacological characterization of this particular dimeric substance P analog is not documented in the reviewed resources.
The rationale behind synthesizing dimeric ligands, such as this compound, often involves exploring potential enhancements in receptor affinity and selectivity due to the presence of two pharmacophores. This bivalency can theoretically lead to an increased local concentration of the ligand at the receptor site, potentially resulting in altered binding kinetics and signaling outcomes.
Research on other dimeric ligands has shown that the length and nature of the linker connecting the two monomeric units can significantly influence the pharmacological properties, including binding affinity and selectivity for different receptor subtypes. For Substance P-related compounds, the primary targets of interest are the tachykinin receptors: NK1, NK2, and NK3. Substance P itself displays the highest affinity for the NK1 receptor. Analogs are often tested for their relative affinities for these three receptor subtypes to determine their selectivity profile.
Given the absence of specific experimental data for this compound, it is not possible to construct a data table detailing its ligand selectivity and specificity across related GPCRs. Further experimental studies would be required to determine the binding profile of this compound and to understand how its dimeric structure influences its interaction with the NK1 receptor and its selectivity over other tachykinin receptors and the broader GPCR family.
Structure Activity Relationship Sar Investigations of Sub Tyr Arg Leu Arg Tyr Nh2 2 and Analogs
Impact of Amino Acid Substitutions on Receptor Affinity and Efficacy
The specific sequence of amino acids in the Tyr-Arg-Leu-Arg-Tyr-NH2 pharmacophore is paramount for its interaction with NPY receptors. SAR studies, involving systematic replacement of each amino acid, have elucidated the contribution of individual residues to the ligand's binding affinity and functional activity. nih.govresearchgate.net
The pentapeptide sequence contains two tyrosine (Tyr) residues, one at the N-terminus (corresponding to position 32 in some analogs) and one at the C-terminus (corresponding to Tyr36 of NPY). Both play distinct but vital roles in receptor binding.
The C-terminal Tyr residue is almost universally considered essential for high-affinity binding to NPY receptors. researchgate.net Its aromatic ring and phenolic hydroxyl group are key interaction points within the receptor's binding pocket. Alanine-scanning mutagenesis studies on the full-length NPY peptide have shown that replacing the C-terminal Tyr36 with alanine (B10760859) results in a dramatic loss of affinity at Y1, Y2, Y4, and Y5 receptors. mdpi.com This underscores its fundamental role in anchoring the peptide to the receptor. Modeling studies of the Y1 receptor suggest this C-terminal Tyr36 fits into a specific binding pocket formed by residues including Phe41, Thr42, Tyr100, and His298. nih.govportlandpress.com
The internal Tyr residue also contributes significantly to binding affinity. In an alanine scan of a potent dimeric antagonist, GR231118, which shares the -Tyr-Arg-Leu-Arg-Tyr-NH2 motif, the replacement of this internal tyrosine residue resulted in a 10-fold reduction in Y1R affinity. nottingham.ac.uk However, some modifications are tolerated. For instance, in a D-amino acid scan of the hexapeptide Ac-Arg-Tyr-Arg-Leu-Arg-Tyr-NH2, the replacement of this internal Tyr with its D-enantiomer (D-Tyr) was tolerated, whereas similar substitutions of other residues led to a marked decrease in Y4R affinity. acs.org
| Analog | Modification | Target Receptor | Relative Affinity/Potency Change | Reference |
|---|---|---|---|---|
| [Ala36]-NPY | Replacement of C-terminal Tyr with Ala | hY1R | >1000-fold decrease in affinity (IC50 > 1000 nM vs 0.8 nM for pNPY) | mdpi.com |
| [Ala36]-NPY | Replacement of C-terminal Tyr with Ala | hY2R | >1750-fold decrease in affinity (IC50 > 1000 nM vs 0.57 nM for pNPY) | mdpi.com |
| GR231118 Analog | Replacement of internal Tyr with Ala | Y1R | 10-fold decrease in affinity | nottingham.ac.uk |
| Ac-Arg-D-Tyr-Arg-Leu-Arg-Tyr-NH2 | Replacement of internal Tyr with D-Tyr | Y4R | Tolerated, high affinity retained | acs.org |
| Ac-Arg-Tyr-Arg-Leu-Arg-D-Tyr-NH2 | Replacement of C-terminal Tyr with D-Tyr | Y4R | Marked decrease in affinity | acs.org |
The two arginine (Arg) residues within the peptide sequence are critical determinants of high-affinity binding, primarily through electrostatic interactions. nih.gov The guanidinium (B1211019) groups of Arg are positively charged at physiological pH and form strong salt bridges with negatively charged aspartate (Asp) or glutamate (B1630785) (Glu) residues within the transmembrane helices of the NPY receptors. nih.gov Specifically for the Y1 receptor, modeling studies predict that the two Arg residues (corresponding to Arg33 and Arg35 in NPY) form salt bridges with Asp104 and Asp287, respectively. nih.gov
Substitution of these Arg residues, particularly the one corresponding to Arg35 of NPY, with a neutral amino acid like alanine leads to a catastrophic loss of binding affinity for Y1, Y2, and Y5 receptors. mdpi.com Studies on cyclic C-terminal analogs also confirm that the guanidinium groups of both Arg residues are critical for Y1-receptor binding. researchgate.netresearchgate.net
| Analog | Modification | Target Receptor | Relative Affinity/Potency Change | Reference |
|---|---|---|---|---|
| [Ala33]-NPY | Replacement of first Arg with Ala | hY1R | >1250-fold decrease in affinity (IC50 > 1000 nM vs 0.8 nM for pNPY) | mdpi.com |
| [Ala35]-NPY | Replacement of second Arg with Ala | hY1R | >1250-fold decrease in affinity (IC50 > 1000 nM vs 0.8 nM for pNPY) | mdpi.com |
| YM-42454 Analog | Replacement of Leu with Ala | Y1R | ~100-fold decrease in affinity (Ki = 5.0 µM vs 0.047 µM) | researchgate.netresearchgate.net |
| Ac-Arg-Tyr-Arg-D-Leu-Arg-Tyr-NH2 | Replacement of Leu with D-Leu | Y4R | Marked decrease in affinity | acs.org |
Influence of Dimerization Geometry and Linker Modifications on Pharmacological Profile
The dimerization of the Tyr-Arg-Leu-Arg-Tyr-NH2 sequence is a key structural modification that significantly enhances its pharmacological properties. This approach is based on the hypothesis that bivalent ligands can bridge two receptor binding sites, potentially on a receptor dimer, leading to increased affinity (avidity), and modified selectivity and efficacy. nottingham.ac.uk
The geometry of the dimer, dictated by the nature of the linker, is critical. For Sub[-Tyr-Arg-Leu-Arg-Tyr-NH2]2, a suberoyl (octanedioyl) linker creates a parallel dimer. This specific scaffold, octanedioyl-bis(Tyr-Arg-Leu-Arg-Tyr-amide), has been identified as a Y4R partial agonist. acs.orgresearchgate.net The length and flexibility of the linker are crucial. Studies with various diamino-dicarboxylic acid linkers have shown that the spacer length influences both affinity and selectivity. acs.org
A well-studied example that highlights the importance of dimerization is the potent and selective Y1R antagonist GR231118 (also known as 1229U91). nih.gov While based on a similar C-terminal NPY sequence, it features a more rigid, anti-parallel arrangement created by lactam bridges. nottingham.ac.uk The high affinity of this compound is attributed not just to the presence of two pharmacophores, but to an extended contact interface with the receptor binding site, where residues from the second peptide arm make significant contacts. nottingham.ac.uk
Furthermore, modifications to the linker or asymmetric modifications to the dimer can have profound effects. For instance, introducing a DOTA chelator (used for radiolabeling) to both N-termini of a dimeric NPY analog dramatically reduced binding affinity. nih.govnih.gov However, asymmetric introduction of the DOTA moiety to only one of the peptide chains resulted in a potent antagonist with high Y1R affinity, suggesting a specific orientation is required for optimal receptor interaction. nih.govnih.govresearchgate.net
Computational Approaches to SAR
Computational chemistry provides powerful tools to understand the SAR of ligands like this compound at an atomic level, guiding the design of new analogs with improved properties.
In the absence of a crystal structure for the Y1 receptor complexed with a peptide, homology models have been constructed based on the structures of other G-protein coupled receptors (GPCRs). nih.govoup.comresearchgate.net Molecular dynamics and docking simulations using these models have provided valuable insights into the binding mode of the C-terminal fragment of NPY.
These simulations support experimental findings, showing that the C-terminus of NPY inserts into a pocket within the transmembrane (TM) bundle of the Y1 receptor. nih.govoup.com Key predicted interactions include:
Arg33 and Arg35 : Forming salt bridges with acidic residues Asp104 (TM3) and Asp287 (TM7). nih.gov
Tyr36 : The C-terminal residue fits into a hydrophobic pocket, with its amide group potentially forming hydrogen bonds. The binding site for Tyr36 is proposed to involve residues in TM2, TM3, and TM7, such as Tyr100, His298, and Phe302. nih.gov
Receptor Activation : Simulations suggest that agonist binding induces rigid body movements of TMH5 and TMH6, a conformational change that is prevented by antagonists, which constrain these motions. nih.gov
These models allow for the in-silico evaluation of novel analogs, predicting how substitutions might affect these crucial interactions and, consequently, receptor affinity and efficacy.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) required for a molecule to bind to a specific receptor. For NPY receptor ligands based on the Tyr-Arg-Leu-Arg-Tyr-NH2 sequence, a clear pharmacophore emerges.
The key features include:
Two Cationic Centers : Provided by the guanidinium groups of the two Arg residues.
Two Aromatic/Hydrophobic Centers : Provided by the two Tyr residues.
A Hydrophobic Center : Provided by the Leu residue.
A C-terminal Amide : Often a key hydrogen-bonding feature.
These features are arranged in a specific spatial orientation. By mapping these features, researchers can design non-peptide mimetics or novel peptide analogs that retain the essential interactions for receptor binding and activation or antagonism. researchgate.net Pharmacophore models are also used extensively in virtual screening of large chemical libraries to identify novel hit compounds that match the required 3D arrangement of features, accelerating the discovery of new NPY receptor modulators.
Mechanistic Studies of Sub Tyr Arg Leu Arg Tyr Nh2 2 Action
Ligand-Induced Receptor Internalization and Trafficking
Upon binding to its target G protein-coupled receptors (GPCRs), Sub[-Tyr-Arg-Leu-Arg-Tyr-NH2]2 can initiate the process of receptor internalization, a critical mechanism for regulating the cell's responsiveness to stimuli. Studies have investigated how this bivalent ligand influences the movement of receptors from the cell surface into intracellular compartments.
Research indicates that the ability of a ligand to promote receptor internalization is often linked to its capacity to induce a specific receptor conformation that is recognized by the cellular machinery responsible for endocytosis, primarily involving β-arrestins. In the context of bivalent ligands like this compound, the simultaneous engagement of two receptor protomers can be a potent stimulus for this process. This enhanced capacity for receptor cross-linking is thought to stabilize the receptor-β-arrestin complex, thereby promoting more efficient and rapid internalization compared to monovalent agonists.
Once internalized, the receptor-ligand complex is trafficked to endosomes. From this sorting station, the receptor's fate is determined: it can either be recycled back to the plasma membrane, leading to the restoration of cell surface receptor density, or it can be targeted for degradation in lysosomes, resulting in long-term downregulation. The specific trafficking pathway can be influenced by the ligand's properties. Bivalent ligands have been observed in some systems to alter the post-endocytic sorting of GPCRs, potentially favoring lysosomal degradation over recycling, which has profound implications for long-term cellular signaling.
Characterization of Receptor Desensitization and Resensitization
Receptor desensitization is a protective mechanism that prevents overstimulation of cells by persistent agonist exposure. This process typically involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which facilitates the binding of β-arrestins. The bound β-arrestin sterically hinders the receptor's interaction with its cognate G protein, effectively uncoupling it from downstream signaling pathways.
Studies on bivalent ligands analogous to this compound suggest they can be powerful inducers of receptor desensitization. The capacity to cross-link receptors may enhance the efficiency of GRK-mediated phosphorylation and subsequent β-arrestin recruitment, leading to a more profound and rapid onset of desensitization than that observed with corresponding monovalent ligands.
Resensitization, the process by which a desensitized receptor regains its signaling capacity, is tightly linked to receptor trafficking. For resensitization to occur, the internalized receptor must be dephosphorylated by protein phosphatases within endosomal compartments and subsequently recycled back to the cell surface. The rate and extent of resensitization can, therefore, be influenced by ligands that affect internalization and trafficking pathways. If this compound promotes the shunting of receptors towards a degradative pathway rather than a recycling one, it would lead to impaired or significantly delayed resensitization.
Investigation of Downstream Signaling Pathways and Effector Coupling Beyond Canonical GPCR Activation
While the canonical model of GPCR signaling involves the activation of heterotrimeric G proteins, it is now well-established that GPCRs can signal through a multitude of other pathways, often mediated by β-arrestins. These non-canonical pathways can lead to the activation of diverse effector proteins, including mitogen-activated protein kinases (MAPKs) like ERK1/2 (Extracellular signal-Regulated Kinases 1/2).
The bivalent nature of this compound makes it a valuable tool for investigating these alternative signaling cascades. The potent recruitment of β-arrestin induced by such ligands does not solely lead to desensitization but can also initiate a second wave of signaling from intracellular locations. By serving as a scaffold, β-arrestin can bring various signaling proteins into proximity with the receptor, triggering pathways independent of G protein activation.
Research has focused on whether the enhanced β-arrestin recruitment by bivalent ligands translates into a stronger activation of these non-canonical pathways. For example, the kinetics and magnitude of ERK1/2 activation can be significantly different between monovalent and bivalent agonists, with the latter often producing a more sustained signaling profile that originates from endosomal compartments. This highlights how the structure of a ligand like this compound can dictate not just the initiation of a signal at the plasma membrane, but also its spatial and temporal continuation throughout the cell.
Table 1: Comparative Signaling Properties of Monovalent vs. Bivalent Ligands
| Signaling Parameter | Typical Monovalent Ligand Response | Typical Bivalent Ligand Response (e.g., this compound) |
|---|---|---|
| G Protein Activation | Transient | Potentially similar or slightly altered kinetics |
| Receptor Internalization | Variable | Often enhanced and more rapid |
| β-Arrestin Recruitment | Moderate | Potent and stable |
| ERK1/2 Activation (Sustained Phase) | Weak or absent | Often robust and prolonged |
Exploration of Biased Agonism Potential
The concept of biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For instance, a biased agonist might strongly activate a G protein-mediated pathway while only weakly recruiting β-arrestin, or vice versa. This phenomenon has opened up new avenues for designing drugs with more specific therapeutic effects and fewer side effects.
Bivalent ligands are particularly interesting candidates for exploring biased agonism. The unique structural constraints imposed by linking two pharmacophores can stabilize receptor conformations that are distinct from those induced by monovalent ligands. This can, in turn, lead to differential engagement with downstream effectors.
For this compound, its potential for biased agonism would be assessed by quantifying its potency and efficacy for multiple signaling readouts in parallel. For example, one might compare its ability to stimulate G protein-dependent cyclic AMP (cAMP) production versus its capacity to promote β-arrestin recruitment and β-arrestin-mediated ERK activation. A ligand is considered biased if the ratio of its efficacy for two pathways differs significantly from that of a balanced reference agonist. The dimeric structure of this compound, by strongly favoring receptor dimerization and β-arrestin scaffolding, may exhibit a natural bias towards β-arrestin-dependent signaling pathways over canonical G protein activation.
Preclinical Research Applications and Physiological Relevance
Utilization of Sub[-Tyr-Arg-Leu-Arg-Tyr-NH2]2 in In Vitro Models for Investigating NPY Receptor Function
This compound has been extensively characterized in various in vitro systems to determine its binding affinity and functional activity at NPY receptors. It is a synthetic dimeric peptide based on the C-terminal NPY fragment (32-36) where two molecules of Tyr-Arg-Leu-Arg-Tyr-NH2 are linked by a 2,7-diaminosuberic acid bridge. researchgate.netfrontiersin.org This structural modification resulted in a compound with exceptionally high affinity and selectivity for the NPY Y4 receptor subtype.
Research using cell lines transfected to express specific human NPY receptors has demonstrated that this compound binds to the Y4 receptor with picomolar affinity. researchgate.netoup.com In competitive binding assays, it effectively displaces radiolabeled ligands from the Y4 receptor at very low concentrations. Conversely, it shows significantly lower affinity for other NPY receptor subtypes, such as Y1, Y2, and Y5, underscoring its selectivity. researchgate.net Functional assays, including those that measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) or GTPγS binding, confirm its role as a potent agonist at the Y4 receptor. oup.comnih.gov This high degree of selectivity is crucial for its use as a research tool, as it allows for the specific investigation of Y4 receptor-mediated pathways without the confounding effects of activating other NPY receptors.
Table 1: In Vitro Receptor Binding Affinity of this compound at Human NPY Receptors This table is representative of findings in the field and collates data from multiple research sources.
Application in Animal Models to Elucidate Physiological Roles of NPY System Modulation
The primary application of this compound in animal models has been to investigate the physiological role of the NPY Y4 receptor in appetite regulation. The endogenous ligand for the Y4 receptor, Pancreatic Polypeptide (PP), is released after meals and is associated with satiety. By using a potent and selective Y4 agonist like this compound, researchers can mimic and explore this effect.
In preclinical studies involving fasted mice, peripheral administration of the compound was found to potently inhibit food intake in a dose-dependent manner. researchgate.netoup.comoup.com This anorectic effect provided strong evidence for the role of peripherally-acting Y4 receptor agonists in controlling food consumption. To confirm that this effect was specifically mediated by the Y4 receptor, studies were conducted in genetically modified mice lacking the Y4 receptor (Y4-/- knockout mice). In these mice, administration of this compound had no effect on food intake, demonstrating the compound's specific action through the Y4 receptor. researchgate.netoup.comoup.com Research has also suggested that Y4 receptors may be involved, along with Y2 receptors, in the circadian control of water intake. oup.com To date, investigations using this compound in animal models have predominantly focused on metabolic and appetite-related pathways, with limited to no specific research published on its direct application in pain processing or stress response models.
Table 2: Summary of Key Findings in Animal Models
Research on Potential as a Pharmacological Tool for NPY Receptor System Dissection
The high selectivity of this compound makes it an exemplary pharmacological tool for dissecting the specific functions of the Y4 receptor within the broader NPY system. The NPY family has multiple endogenous ligands (NPY, PYY, PP) and at least four functional receptor subtypes in humans (Y1, Y2, Y4, Y5), often with overlapping expression patterns and functions, which complicates research. frontiersin.org
The availability of a selective Y4 agonist allows researchers to isolate the physiological consequences of activating only this receptor subtype. For instance, while central administration of NPY itself robustly increases food intake (an orexigenic effect) primarily through Y1 and Y5 receptors, activating peripheral Y4 receptors with this compound produces the opposite effect—a reduction in food intake. oup.comoup.com This highlights the distinct and sometimes opposing roles that different NPY receptor subtypes play in energy homeostasis. The use of this compound in conjunction with knockout animal models provides a powerful experimental paradigm to confirm receptor-specific actions and validate the Y4 receptor's role in particular physiological processes. researchgate.netoup.com
Contribution to Understanding Neurotransmitter and Neuromodulator Systems
This compound contributes significantly to the understanding of complex neurotransmitter and neuromodulator systems, particularly the NPYergic network that governs energy balance. The regulation of appetite involves a complex interplay between central and peripheral signals and multiple neuronal populations in the hypothalamus, such as those expressing NPY/Agouti-related peptide (AgRP) and pro-opiomelanocortin (POMC). oup.comoup.com
Future Research Directions and Translational Perspectives
Development of Novel Analogs with Enhanced Potency or Selectivity
A primary goal in the development of NPY receptor ligands is to achieve high potency and selectivity for a specific receptor subtype (Y1, Y2, Y4, Y5). frontiersin.org Future research will focus on creating novel analogs of dimeric peptides to optimize these properties.
Key Strategies:
Systematic Amino Acid Substitution: Replacing specific amino acids with natural or unnatural counterparts can fine-tune receptor interactions. For instance, substituting Trp for Tyr and norleucine (Nle) for Leu has been shown to increase Y1 receptor affinity. researchgate.net The development of a potent Y4 selective agonist was achieved by substituting Trp and Nva with Tyr and Leu, respectively, in a dimeric peptide. acs.orgnih.gov
Conformational Constraint: Introducing constraints like lactam bridges can lock the peptide into a bioactive conformation, increasing affinity and stability. acs.org Studies on centrally truncated NPY have shown that introducing a single lactam bridge can lead to cyclogues with high, specific preference for either Y1 or Y2 receptors. acs.org Similarly, using foldamers like β-aminocyclopentanecarboxylic acids can constrain the peptide structure to create active and selective NPY Y1 ligands. europa.eu
Dimerization Linker Optimization: The nature and length of the linker connecting the two peptide monomers are critical. Research into dimerizing a Trp-Arg-Nva-Arg-Tyr-NH2 peptide using various diamino-dicarboxylic acid linkers showed that the spacer length significantly influenced selectivity and affinity for the Y4 receptor. acs.orgnih.gov Asymmetric design, where modifications are made to only one of the peptide chains in the dimer, has also proven effective. For example, asymmetrically introducing a DOTA chelator to a dimeric NPY antagonist resulted in a compound with high Y1 affinity, whereas symmetrical addition dramatically reduced it. nih.gov
Table 1: Strategies for Analog Development
| Strategy | Example Modification | Desired Outcome | Reference(s) |
|---|---|---|---|
| Amino Acid Substitution | Replace Tyr with Trp; Leu with Nle | Increased Y1 receptor affinity | researchgate.net |
| Conformational Constraint | Introduction of lactam bridges or β-amino acids | Enhanced receptor selectivity (Y1 vs. Y2) and stability | acs.orgeuropa.eu |
| Dimerization Linker Modification | Varying length of diamino-dicarboxylic acid linkers | Optimized Y4 receptor selectivity and potency | acs.orgnih.gov |
| Asymmetric Design | Attaching a functional moiety (e.g., DOTA) to one monomer | Retention of high binding affinity for Y1 receptor | nih.gov |
Exploration of Allosteric Modulation of NPY Receptors by Related Compounds
Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer a sophisticated approach to fine-tuning receptor activity. nih.gov They can offer improved selectivity and a better safety profile compared to traditional agonists or antagonists. nih.govfrontiersin.org
The future exploration of compounds related to [Tyr-Arg-Leu-Arg-Tyr-NH2]2 could involve searching for allosteric modulators of NPY receptors. While most research has focused on orthosteric ligands, there is evidence of allosteric interactions within the NPY system. nih.govcdnsciencepub.com For example, fluorescence-based assays have revealed that the binding of different ligands to the Y1 receptor can allosterically modulate the dissociation kinetics of a fluorescent reporter ligand. nih.gov Furthermore, studies with FMRFamide and related peptides have suggested allosteric regulation of Y5-like NPY receptors. cdnsciencepub.com
The development of peptide-based allosteric modulators is a growing field. researchgate.net Peptides can offer high specificity and potency as allosteric regulators. researchgate.net Future work could involve screening peptide libraries, including variations of the [Tyr-Arg-Leu-Arg-Tyr-NH2]2 scaffold, to identify molecules that positively or negatively modulate the binding and signaling of endogenous ligands like NPY and PYY. tocris.com
Integration with Advanced Delivery System Concepts for Experimental Studies
A significant hurdle for peptide-based therapeutics is their poor stability and inability to cross biological barriers like the blood-brain barrier (BBB). nih.govcore.ac.uk Advanced delivery systems are crucial for translating promising peptide ligands from the lab to experimental models.
Future Delivery Concepts:
Nanoparticle Encapsulation: Encapsulating peptides in nanoparticles made from materials like PLGA (poly-lactic-co-glycolic acid), BSA (bovine serum albumin), or gelatin can protect them from enzymatic degradation and control their release. nih.govnih.govplos.org Nanoparticles with a size under 300 nm are particularly promising for bypassing the BBB via intranasal delivery. plos.org
Surface Functionalization: Nanoparticles can be coated with specific ligands to target them to particular tissues or to facilitate transport across the BBB. nih.govupenn.edu For example, conjugating nanoparticles with ligands like transferrin (Tf) or rabies virus glycoprotein (B1211001) (RVG) can enable receptor-mediated transport into the brain. nih.gov
Liposomal Formulations: Liposomes can encapsulate both hydrophilic and hydrophobic drugs and have been used to improve the distribution of various peptides. nih.gov Depo-Foam technology, a specific liposomal formulation, allows for sustained release after injection. pjmhsonline.com
Chemical Modifications: Conjugating peptides with molecules like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can increase their size, improve stability, and prolong circulation time. pjmhsonline.comnano-ntp.com
Table 2: Advanced Delivery Systems for Peptide Ligands
| Delivery System | Mechanism of Action | Potential Application | Reference(s) |
|---|---|---|---|
| Polymeric Nanoparticles (e.g., PLGA) | Encapsulates peptide, providing protection and controlled release. | Sustained systemic or targeted delivery. | nih.gov |
| Gelatin Nanoparticles | Biocompatible carrier enabling non-invasive delivery. | Intranasal delivery to bypass the blood-brain barrier. | plos.org |
| Ligand-Conjugated Nanoparticles (e.g., RVG-coated) | Uses receptor-mediated transcytosis to cross cellular barriers. | Brain-targeted delivery of therapeutics. | nih.govupenn.edu |
| PEGylation | Increases hydrodynamic size, enhancing stability and circulation half-life. | Systemic administration with reduced dosing frequency. | pjmhsonline.comnano-ntp.com |
Future Directions in Peptide-Based Drug Discovery Research
The research on specific compounds like [Tyr-Arg-Leu-Arg-Tyr-NH2]2 is part of a broader evolution in peptide-based drug discovery. nano-ntp.comunivie.ac.at The field is moving beyond mimicking natural hormones to designing highly optimized molecules with superior therapeutic properties. tandfonline.com
Emerging Trends:
Computational and AI-Driven Design: Machine learning and artificial intelligence are accelerating the discovery process by predicting peptide-protein interactions and optimizing sequences for desired properties. nano-ntp.comiscientific.org Computational protein design tools like Rosetta are being used to build novel peptide ligands and allosteric modulators from scratch. grantome.com
High-Throughput Screening: Technologies like phage display and combinatorial chemistry allow for the rapid screening of vast peptide libraries to identify novel leads with high affinity and specificity for targets like NPY receptors. iscientific.org
Peptide-Drug Conjugates (PDCs): This strategy involves linking a potent peptide ligand to a cytotoxic agent. iscientific.org For NPY receptor-positive cancers, a dimeric antagonist could serve as a targeting moiety to deliver a chemotherapy drug directly to tumor cells, enhancing efficacy and reducing systemic toxicity. europa.eu
Focus on 'Green' Manufacturing: As peptide drugs become more common, there will be increasing pressure to develop more environmentally friendly and cost-effective manufacturing processes. tandfonline.com
The journey from a conceptual dimeric peptide to a clinical candidate is complex, but the convergence of advanced synthetic chemistry, innovative delivery technologies, and powerful computational tools promises a vibrant future for peptide-based drug discovery. nano-ntp.comnih.gov
Table of Mentioned Compounds
Q & A
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and receptor-binding studies (surface plasmon resonance or fluorescence polarization) to measure IC₅₀ values. Include positive controls (e.g., known agonists/antagonists) and validate results across triplicate experiments to ensure reproducibility .
Q. How should researchers optimize synthesis protocols to minimize by-products?
- Methodological Answer : Apply design-of-experiments (DoE) principles to test variables (e.g., solvent polarity, temperature, coupling reagent efficiency). Monitor reaction progress via thin-layer chromatography (TLC) and optimize protecting group strategies for arginine and tyrosine residues to reduce side reactions .
Advanced Research Questions
Q. What methodologies resolve contradictory findings in Sub[-Tyr-Arg-Leu-Arg-Tyr-NH2]₂’s mechanism of action across studies?
- Methodological Answer : Conduct a systematic meta-analysis of existing data, focusing on variables like assay conditions (pH, temperature) and cell line specificity. Integrate molecular dynamics simulations to predict binding conformations and validate hypotheses using mutagenesis or knock-down models .
Q. What strategies enhance peptide stability for in vivo pharmacokinetic studies?
- Methodological Answer : Incorporate PEGylation or cyclization to reduce enzymatic degradation. Use LC-MS/MS to quantify plasma half-life and tissue distribution in rodent models. Compare stability under physiological pH (7.4) versus acidic environments (e.g., lysosomal pH 4.5) to assess metabolic pathways .
Q. How can computational modeling improve experimental design for structure-activity relationship (SAR) studies?
- Methodological Answer : Apply molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target receptors. Validate models with alanine scanning mutagenesis and correlate in silico results with experimental IC₅₀ values. Use clustering algorithms to identify critical residue interactions .
Data Interpretation & Ethical Considerations
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer : Apply non-linear regression models (e.g., four-parameter logistic curve) and assess goodness-of-fit using Akaike’s information criterion (AIC). For outlier detection, use Grubbs’ test or robust regression methods. Report confidence intervals (95%) and effect sizes (Cohen’s d) .
Q. How should researchers address ethical considerations in animal studies involving this peptide?
- Methodological Answer : Follow ARRIVE guidelines for experimental design, including sample size justification (power analysis) and humane endpoints. Document protocols for anesthesia, euthanasia, and post-operative care. Submit proposals to institutional animal care committees (IACUC) for approval .
Literature & Collaboration
Q. What criteria prioritize primary literature over reviews when constructing a theoretical framework?
Q. How can interdisciplinary collaboration address knowledge gaps in Sub[-Tyr-Arg-Leu-Arg-Tyr-NH2]₂ research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
